7-Ethoxy-4-hydroxy-6-nitroquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a hydroxy group, and a nitro group attached to the quinoline ring. The presence of these functional groups contributes to its chemical reactivity and biological properties.
7-Ethoxy-4-hydroxy-6-nitroquinoline can be sourced from various chemical suppliers and is classified under heterocyclic compounds, specifically within the category of quinolines. Its Chemical Abstracts Service (CAS) number is 214476-08-1, and it has a molecular formula of C12H10N2O4, with a molecular weight of approximately 230.22 g/mol.
The synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline typically involves multi-step organic reactions. One common synthetic route includes:
The yield for this synthesis can vary based on reaction conditions, with reported yields around 76% under optimized conditions .
The molecular structure of 7-Ethoxy-4-hydroxy-6-nitroquinoline features a quinoline ring system with specific substituents:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the spatial arrangement of its atoms.
7-Ethoxy-4-hydroxy-6-nitroquinoline undergoes various chemical reactions, including:
These reactions are often facilitated by specific reagents and conditions tailored to optimize yield and selectivity .
The mechanism of action for 7-Ethoxy-4-hydroxy-6-nitroquinoline involves its interaction with biological targets, particularly in the context of enzyme inhibition. Research indicates that this compound may act as an inhibitor of protein tyrosine kinases, which are crucial in signaling pathways related to cell growth and differentiation.
The proposed mechanism includes:
Quantitative studies have shown that modifications to the functional groups can significantly alter its inhibitory potency .
The physical and chemical properties of 7-Ethoxy-4-hydroxy-6-nitroquinoline are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 230.22 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Flash Point | Not specified |
These properties are crucial for understanding the handling, storage, and potential applications of the compound in laboratory settings .
7-Ethoxy-4-hydroxy-6-nitroquinoline has several applications in scientific research:
Research continues into optimizing its properties for enhanced efficacy in therapeutic applications .
The exploration of nitroquinolines dates to early antimalarial programs, where their electron-deficient cores demonstrated potent antiparasitic effects. However, the strategic incorporation of alkoxy groups (e.g., ethoxy) at the C7 position marked a pivotal shift toward kinase inhibition and targeted cancer therapies. Ethoxy substitution enhances membrane permeability while moderating the compound’s electronic profile, enabling optimal binding within ATP pockets of dysregulated kinases [7].
The 2001 patent US6288082B1 documented 4-anilino-3-cyanoquinolines as potent EGFR tyrosine kinase inhibitors. This work established that 6,7-dialkoxy substitutions—particularly 7-ethoxy—improved cellular potency against A431 epidermoid carcinoma (IC~50~ ≤ 0.5 µM) by enhancing hydrophobic contact with the kinase hinge region. Notably, compound 6g (7-ethoxy-6-methoxy-3-nitro-4-(4-ethoxyanilino)quinoline) achieved dual EGFR/VEGFR inhibition (IC~50~ = 0.22–0.40 µM), underscoring the ethoxy group’s role in conferring target flexibility [2] [7]. Subsequent optimization in US7399865B2 revealed that replacing the 3-cyano with a nitro group improved hydrogen-bonding with Thr766 and Met769 in EGFR, further validating 6-nitro-7-ethoxyquinolines as viable kinase-targeting scaffolds [6] [7].
Beyond kinase inhibition, ethoxy-nitroquinolines demonstrate potential in targeting transcription factor pathways. Hyperactive NRF2—a driver of chemoresistance in esophageal squamous cell carcinoma (ESCC)—is suppressed by electrophilic quinoline derivatives. The nitro group’s electron-withdrawing capacity sensitizes KEAP1-dependent NRF2 degradation, re-establishing oxidative homeostasis in NRF2^high^ ESCC models. This application highlights the scaffold’s adaptability to non-kinase targets [5].
Table 1: Key Milestones in Nitro/Ethoxyquinoline Drug Discovery
| Year | Patent/Study | Discovery | Biological Impact |
|---|---|---|---|
| 2001 | US6288082B1 [2] | 7-Ethoxy-6-methoxy-4-anilino-3-cyanoquinolines as EGFR inhibitors | IC~50~ = 0.22 µM (MDA-MB-468 cells) |
| 2005 | WO2005028421A2 [4] | Regioselective synthesis of 7-ethoxy-6-nitro-4-anilinoquinoline-3-carbonitrile | Intermediate for kinase inhibitors (e.g., Pelitinib) |
| 2011 | Chen et al. [7] | 3-Nitro substitution enables H-bonding with Met769 in EGFR | IC~50~ = 0.49 µM (A431 cells) for compound 6d |
| 2021 | PMC8403639 [5] | Nitroquinolines as NRF2 pathway suppressors | Enhanced chemo-sensitization in ESCC models |
The bioactivity of 7-ethoxy-4-hydroxy-6-nitroquinoline arises from the electronic and steric interplay between its substituents. Each group contributes distinct physicochemical properties while collectively enabling target-selective interactions:
Table 2: Electronic and Steric Contributions of Substituents
| Substituent | Electronic Effect | Role in Target Binding | Biological Consequence |
|---|---|---|---|
| 6-NO~2~ | σ~p~ = 0.81 (strong EWG) | H-bond acceptor with Met769 (EGFR); electrophile for KEAP1 | Kinase inhibition; NRF2 pathway suppression |
| 7-OCH~2~CH~3~ | σ~p~ = -0.24 (moderate EDG) | Hydrophobic contact with Leu694 (EGFR); solvation shield | Enhanced cellular uptake; kinase selectivity |
| 4-OH | σ~p~ = -0.37 (strong EDG) | H-bond donor to Thr766 (EGFR); tautomerization capability | Stabilized binding; prodrug derivatization potential |
Computational modeling of 7-ethoxy-4-hydroxy-6-nitroquinoline in EGFR (PDB: 1M17) confirms three critical interactions:
The synthesis leverages ortho-nitro group directing effects for regiocontrol:
Scheme: Key Synthesis Route for 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile
2-Amino-5-nitrophenol → [Bromoethane, K₂CO₃, DMF] → 7-Ethoxy-4-nitroaniline → [Ethyl (E)-2-cyano-3-ethoxyacrylate, AcOH] → 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile → [HNO₃/H₂SO₄, 0°C] → 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS 214476-08-1)
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: